molecular formula C20H20N4O3S B2824590 4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897476-09-4

4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2824590
CAS No.: 897476-09-4
M. Wt: 396.47
InChI Key: KQQQDBCRDASBGS-UHFFFAOYSA-N
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Description

4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethylbenzo[d]thiazole group and a nitrophenyl methanone moiety, making it a subject of interest in medicinal chemistry and material science.

Scientific Research Applications

4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific activity. For example, many drugs containing a benzothiazole ring are used for their antimicrobial activity, while piperazine rings are common in antipsychotic drugs .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its activity and reduce any side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzo[d]thiazole with piperazine, followed by the introduction of the 2-nitrophenyl methanone group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, with catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-14-6-5-9-17-18(14)21-20(28-17)23-12-10-22(11-13-23)19(25)15-7-3-4-8-16(15)24(26)27/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQQDBCRDASBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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